molecular formula C9H7N3O4 B1394847 Methyl 6-nitro-1H-indazole-3-carboxylate CAS No. 1167056-71-4

Methyl 6-nitro-1H-indazole-3-carboxylate

Cat. No.: B1394847
CAS No.: 1167056-71-4
M. Wt: 221.17 g/mol
InChI Key: BTIPBYPPBACDLK-UHFFFAOYSA-N
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Description

“Methyl 6-nitro-1H-indazole-3-carboxylate” is a chemical compound with the CAS Number: 1167056-71-4. It has a molecular weight of 221.17 .


Synthesis Analysis

The synthesis of “this compound” can be achieved from Methanol and 3-Iodo-6-nitroindazole and carbon monoxide .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H7N3O4 . The InChI Code is 1S/C9H7N3O4/c1-16-9(13)8-6-3-2-5(12(14)15)4-7(6)10-11-8/h2-4H,1H3,(H,10,11) .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature. It has a predicted boiling point of 440.0±25.0 °C and a predicted density of 1.527±0.06 g/cm3 . The compound should be stored in a dry, sealed environment at room temperature .

Scientific Research Applications

Inhibition of Nitric Oxide Synthase

Methyl 6-nitro-1H-indazole-3-carboxylate and its derivatives have been primarily studied for their inhibitory effects on nitric oxide synthase (NOS), an enzyme that plays a crucial role in various physiological processes. Studies have demonstrated the potential of these compounds to modulate the activity of NOS, suggesting their use in exploring the biological properties of nitric oxide (NO) (Bland-Ward & Moore, 1995).

Modulation of Neurological Functions

The modulation of NOS by these compounds has been linked to various neurological effects. For instance, they have been shown to attenuate morphine withdrawal symptoms, suggesting a role in modulating opioid pathways (Vaupel et al., 1997). Additionally, their influence on motor activity in mice has been noted, indicating their relevance in studying locomotion and potentially treating disorders related to motor functions (Dzoljic et al., 1997).

Neuroprotective Effects

Certain derivatives of this compound have been explored for their neuroprotective effects. For instance, studies on 6-hydroxy-1H-indazole have shown promising results in protecting dopaminergic neurons in mouse models of Parkinson's disease, highlighting the potential therapeutic applications of these compounds in neurodegenerative disorders (Xiao-feng et al., 2016).

Role in Sleep and Neurological Disorders

The compounds' effects on nitric oxide pathways have also been associated with the modulation of sleep and neurological disorders. They have been shown to influence vigilance stages, EEG power spectra, and general behavior in rats, suggesting their utility in studying and potentially treating sleep-related disorders (Dzoljic et al., 1997).

Safety and Hazards

“Methyl 6-nitro-1H-indazole-3-carboxylate” is classified as a hazardous chemical. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

Methyl 6-nitro-1H-indazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a crucial signaling molecule in many physiological processes . The interaction between this compound and nitric oxide synthase can lead to the modulation of nitric oxide levels, impacting various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the activity of certain kinases, which are enzymes that play a critical role in cell signaling . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity . These interactions result in changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its bioactivity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds . These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . The compound’s metabolism can lead to the production of reactive intermediates that further modulate biochemical pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its bioactivity and overall effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and subsequent biochemical effects .

Properties

IUPAC Name

methyl 6-nitro-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)8-6-3-2-5(12(14)15)4-7(6)10-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIPBYPPBACDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694640
Record name Methyl 6-nitro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167056-71-4
Record name Methyl 6-nitro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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